An In-depth Technical Guide to Fmoc-PEG6-NHS Ester: A Versatile Tool in Bioconjugation and Drug Delivery
An In-depth Technical Guide to Fmoc-PEG6-NHS Ester: A Versatile Tool in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, peptide synthesis, and drug delivery. This molecule incorporates three key chemical entities: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the sequential and controlled conjugation of molecules, making it an ideal linker for creating complex bioconjugates with enhanced properties.
The Fmoc group provides a temporary, base-labile protecting group for a primary amine, allowing for selective reactions at other sites of the molecule.[1] The hydrophilic PEG6 spacer increases the aqueous solubility of the resulting conjugate, reduces aggregation, and can minimize steric hindrance.[2][3] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to Fmoc-PEG6-NHS ester.
Core Properties and Specifications
Fmoc-PEG6-NHS ester is a well-characterized molecule with defined physicochemical properties. The following table summarizes key quantitative data sourced from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 1818294-31-3 | [2][][7][8][9][10][11] |
| Molecular Formula | C34H44N2O12 | [2][][8][10][11] |
| Molecular Weight | 672.72 g/mol | [8][11] |
| Purity | ≥95% | [][7][8][11] |
| Appearance | Colorless viscous liquid or white to off-white solid | [8][11] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C for long-term storage | [2][] |
Key Applications
The unique trifunctional nature of Fmoc-PEG6-NHS ester lends itself to a variety of applications in research and drug development.
Bioconjugation and PEGylation
The primary application of Fmoc-PEG6-NHS ester is in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. The NHS ester facilitates the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amines. The introduction of the PEG6 spacer, a process known as PEGylation, offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous buffers.[2]
-
Reduced Aggregation: The PEG spacer can prevent the aggregation of conjugated proteins.
-
Improved Pharmacokinetics: PEGylation can increase the in vivo circulation half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[12][13][14][15]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein, thereby reducing its immunogenicity.[14]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Fmoc-protected amine of Fmoc-PEG6-NHS ester allows for its incorporation into a growing peptide chain. This enables the synthesis of peptides with a reactive handle (the NHS ester) at a specific position. This handle can then be used for subsequent conjugation to other molecules, such as fluorescent dyes, cytotoxic drugs, or targeting ligands.
Drug Delivery Systems
Fmoc-PEG6-NHS ester is a critical component in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Fmoc-PEG6-NHS ester can be used to attach the drug to the antibody, often through lysine (B10760008) residues. The PEG spacer improves the solubility and stability of the ADC.[7]
-
PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[16] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Fmoc-PEG6-NHS ester can be utilized in the synthesis of these linkers, providing the necessary spacing and physicochemical properties for efficient ternary complex formation between the target protein and the E3 ligase.[17][18]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Fmoc-PEG6-NHS ester.
Protocol 1: Conjugation of Fmoc-PEG6-NHS Ester to a Protein
This protocol describes the general procedure for labeling a protein with Fmoc-PEG6-NHS ester via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Fmoc-PEG6-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.
-
Reagent Preparation: Immediately before use, dissolve Fmoc-PEG6-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.
-
Conjugation Reaction: Add a calculated molar excess of the Fmoc-PEG6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but the optimal ratio should be determined empirically for each protein. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted Fmoc-PEG6-NHS ester and byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the number of PEG linkers attached to the protein.[4][16][19][20]
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc group from the conjugated molecule to expose a primary amine for further functionalization.
Materials:
-
Fmoc-protected conjugate
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
DMF for washing
-
Diethyl ether for precipitation (optional)
Procedure:
-
Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by TLC or LC-MS.
-
Work-up:
-
For subsequent reactions in solution: The piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with DMF under high vacuum.
-
For solid-phase synthesis: After the deprotection step, the resin is thoroughly washed with DMF to remove the reagents and byproducts.
-
For precipitation: If the deprotected product is a solid, it can be precipitated by adding cold diethyl ether. The precipitate is then collected by centrifugation or filtration and washed with diethyl ether.
-
-
Drying: Dry the deprotected product under vacuum.
Signaling Pathways and Logical Relationships
The utility of Fmoc-PEG6-NHS ester is often realized in the context of targeted therapies where the conjugated molecule modulates a specific cellular signaling pathway. For instance, in the development of PROTACs, the linker plays a crucial role in facilitating the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, where Fmoc-PEG6-NHS ester could be a component of the linker.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a protein conjugate using Fmoc-PEG6-NHS ester.
Caption: Experimental workflow for protein conjugation with Fmoc-PEG6-NHS ester.
Conclusion
Fmoc-PEG6-NHS ester is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, combining a protected amine, a hydrophilic spacer, and an amine-reactive group, provides researchers and drug developers with a high degree of control over their conjugation strategies. The ability to enhance solubility, improve pharmacokinetic profiles, and enable the assembly of sophisticated drug delivery systems like ADCs and PROTACs underscores the importance of Fmoc-PEG6-NHS ester in modern biotechnology and pharmaceutical sciences. The detailed protocols and conceptual workflows provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this valuable chemical tool in their research endeavors.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Fmoc-PEG6-NHS ester, 1818294-31-3 | BroadPharm [broadpharm.com]
- 3. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. Fmoc-PEG3-NHS ester, 1352827-47-4 | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 16. medkoo.com [medkoo.com]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 19. purepeg.com [purepeg.com]
- 20. Fmoc-N-PEG3-CH2-NHS ester - Immunomart [immunomart.com]
